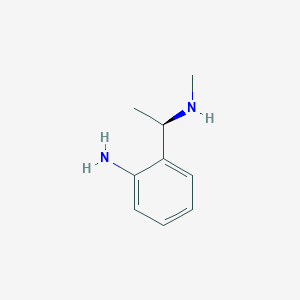
(R)-2-(1-(Methylamino)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-(Methylamino)ethyl)aniline is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(Methylamino)ethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline, which undergoes a series of reactions to introduce the chiral center and the methylamino group.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-(Methylamino)ethyl)aniline may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent production of the desired enantiomer.
Purification: Employing techniques such as crystallization or chromatography to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Applications De Recherche Scientifique
®-2-(1-(Methylamino)ethyl)aniline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which ®-2-(1-(Methylamino)ethyl)aniline exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1-(Methylamino)ethyl)aniline: The enantiomer of the compound, with different biological activity.
2-(1-(Methylamino)ethyl)aniline: The racemic mixture containing both enantiomers.
N-Methyl-2-phenylethylamine: A structurally similar compound with different functional groups.
Uniqueness
®-2-(1-(Methylamino)ethyl)aniline is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.
Activité Biologique
(R)-2-(1-(Methylamino)ethyl)aniline, also known as (R)-2-(1-methylaminoethyl)aniline, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1=CC=CC=C1)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : It may act as a ligand for specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Enzymes : The compound could inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. In vitro studies showed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic processes .
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 μM. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment .
- Antibacterial Efficacy : In a comparative study assessing various aniline derivatives, this compound showed superior antibacterial activity compared to its non-methylated counterparts. The minimum inhibitory concentration (MIC) against E. coli was determined to be 15 μg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-[(1R)-1-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m1/s1 |
Clé InChI |
QBHUZMVIAUIZOA-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1N)NC |
SMILES canonique |
CC(C1=CC=CC=C1N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















